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Compound of Interest

Compound Name: 2-(4-Methoxyphenyl)benzoic acid

Cat. No.: B106572 Get Quote

An In-depth Technical Guide to 2-(4-
Methoxyphenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and

potential biological properties of 2-(4-Methoxyphenyl)benzoic acid. Due to the limited

availability of direct experimental data for this specific compound in surveyed chemical

literature, this document combines theoretical predictions, established experimental protocols

for analogous compounds, and a review of the broader class of biphenyl carboxylic acids to

serve as a robust resource for research and development.

Chemical Structure and Properties
2-(4-Methoxyphenyl)benzoic acid, with the chemical formula C₁₄H₁₂O₃, belongs to the class

of biphenyl carboxylic acids. Its structure consists of a benzoic acid ring substituted at the 2-

position with a 4-methoxyphenyl group.

Table 1: Physical and Chemical Properties of 2-(4-Methoxyphenyl)benzoic acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b106572?utm_src=pdf-interest
https://www.benchchem.com/product/b106572?utm_src=pdf-body
https://www.benchchem.com/product/b106572?utm_src=pdf-body
https://www.benchchem.com/product/b106572?utm_src=pdf-body
https://www.benchchem.com/product/b106572?utm_src=pdf-body
https://www.benchchem.com/product/b106572?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b106572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Notes

Molecular Weight 228.24 g/mol
Calculated from the molecular

formula.

Molecular Formula C₁₄H₁₂O₃ -

Appearance
Expected to be a white to off-

white solid.

Based on analogous biphenyl

carboxylic acids.

Melting Point
Not available (predicted range:

150-180 °C)

No experimental data found.

Range is an estimate based on

similar structures like 2-

phenoxybenzoic acid (144-150

°C).[1]

Boiling Point Not available
Expected to be high (>300 °C)

with probable decomposition.

Solubility

Expected to be soluble in

organic solvents (e.g., DMSO,

DMF, Methanol, Ethyl Acetate)

and aqueous base. Sparingly

soluble in water.

Typical for aromatic carboxylic

acids.

pKa
Not available (predicted range:

3.5-4.5)

No experimental data found.

Range is an estimate based on

benzoic acid (pKa ~4.2) and

related substituted benzoic

acids.

LogP
Not available (predicted value:

~3.5)

No experimental data found.

Prediction suggests moderate

lipophilicity.

CAS Number Not available

A unique CAS registry number

has not been identified in the

searched databases.

Spectroscopic Data (Predicted)
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While experimental spectra are not available, the expected spectroscopic characteristics can

be predicted based on the molecule's structure.

Table 2: Predicted Spectroscopic Data for 2-(4-Methoxyphenyl)benzoic acid
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Technique Expected Characteristics

¹H NMR

- -COOH Proton: A broad singlet, typically

downfield (>10 ppm).- Aromatic Protons:

Complex multiplets in the range of 6.9-8.2 ppm.

Protons on the methoxy-substituted ring would

appear as two doublets (~6.9-7.1 ppm and ~7.2-

7.4 ppm). Protons on the benzoic acid ring

would show more complex splitting patterns.- -

OCH₃ Protons: A sharp singlet around 3.8-3.9

ppm.

¹³C NMR

- Carbonyl Carbon (-COOH): A signal in the

range of 165-175 ppm.- Aromatic Carbons:

Multiple signals between 114-145 ppm. The

carbon attached to the methoxy group would be

significantly shielded (~160 ppm), while the

carbon attached to the carboxyl group would be

deshielded (~130-135 ppm). Carbons at the

biphenyl linkage would appear around 140-145

ppm.- Methoxy Carbon (-OCH₃): A signal around

55-56 ppm.

IR Spectroscopy

- O-H Stretch (Carboxylic Acid): A very broad

band from ~2500-3300 cm⁻¹ due to hydrogen

bonding.- C=O Stretch (Carboxylic Acid): A

strong, sharp absorption band around 1680-

1710 cm⁻¹.- C-O Stretch (Ether & Acid): Strong

bands in the 1240-1320 cm⁻¹ region.- C=C

Stretch (Aromatic): Multiple sharp peaks in the

1450-1600 cm⁻¹ region.- C-H Stretch

(Aromatic): Signals just above 3000 cm⁻¹.

Mass Spectrometry (EI)

- Molecular Ion (M⁺): Expected at m/z = 228.-

Key Fragments: Loss of -OH (m/z = 211), loss

of -COOH (m/z = 183), loss of -OCH₃ (m/z =

197), and fragments corresponding to the

substituted phenyl rings.
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Experimental Protocols
As 2-(4-Methoxyphenyl)benzoic acid is not readily available commercially, its synthesis is a

prerequisite for study. The most common and effective method for creating the C-C bond

between the two aryl rings in this class of compounds is the Palladium-catalyzed Suzuki-

Miyaura cross-coupling reaction.

Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of 2-(4-Methoxyphenyl)benzoic acid from 2-

bromobenzoic acid and 4-methoxyphenylboronic acid.

Materials:

2-Bromobenzoic acid (1.0 equiv.)

4-Methoxyphenylboronic acid (1.2-1.5 equiv.)

Palladium(II) Acetate (Pd(OAc)₂, 2-5 mol%) or Tetrakis(triphenylphosphine)palladium(0)

(Pd(PPh₃)₄, 2-5 mol%)

Triphenylphosphine (PPh₃, 4-10 mol%) or other suitable phosphine ligand

Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 equiv.)

Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 v/v) or Toluene/Ethanol/Water

Argon or Nitrogen gas (inert atmosphere)

Procedure:

Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a

magnetic stir bar and reflux condenser, add 2-bromobenzoic acid, 4-methoxyphenylboronic

acid, the palladium catalyst, the phosphine ligand (if not using Pd(PPh₃)₄), and the carbonate

base.

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas

(Argon or Nitrogen). Repeat this process three times to ensure the removal of oxygen, which
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can hinder the catalytic cycle.

Solvent Addition: Add the degassed solvent mixture via syringe.

Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the

reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 2-

bromobenzoic acid is consumed (typically 4-24 hours).

Cooling: Once complete, cool the reaction mixture to room temperature.

Purification Protocol: Acid-Base Extraction and
Recrystallization
This protocol purifies the crude product obtained from the synthesis reaction.

Procedure:

Solvent Removal: Remove the organic solvent from the cooled reaction mixture under

reduced pressure (rotary evaporation).

Dissolution: Dissolve the remaining residue in a suitable organic solvent like ethyl acetate

and transfer it to a separatory funnel.

Aqueous Wash: Wash the organic layer with water and then with brine.

Base Extraction: Extract the organic layer with an aqueous solution of a weak base, such as

1 M sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃). The desired carboxylic

acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the

organic phase. Repeat the extraction 2-3 times.

Acidification: Combine the aqueous layers in a beaker and cool in an ice bath. Slowly acidify

the solution with 1-2 M hydrochloric acid (HCl) while stirring until the pH is ~2-3. The product,

2-(4-Methoxyphenyl)benzoic acid, will precipitate as a solid.

Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold

deionized water to remove inorganic salts.

Drying: Dry the solid product under vacuum.
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Recrystallization: For further purification, recrystallize the crude solid from a suitable solvent

system, such as an ethanol/water or toluene/hexane mixture, to obtain the final product as a

crystalline solid.[2]

Biological Activity and Drug Development Context
While no specific biological activities have been reported for 2-(4-Methoxyphenyl)benzoic
acid itself, the biphenyl carboxylic acid scaffold is a "privileged structure" in medicinal

chemistry. Derivatives of this class have shown a wide array of pharmacological activities,

making this molecule a person of interest for screening and further functionalization.[3][4][5][6]

Known Activities of Biphenyl Derivatives:

Anti-inflammatory: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on a

biphenyl core structure.[3]

Anticancer: Biphenyl carboxylic acids have been synthesized and evaluated for their in-vitro

anticancer activity against various cell lines, including breast cancer.[3]

Antimicrobial & Antifungal: Certain derivatives show potent activity against bacterial and

fungal strains.[4][6]

Antihypertensive: The biphenyl structure is a key component of the "sartan" class of

angiotensin II receptor blockers.[4]

Other Activities: The scaffold has also been explored for anti-diabetic, anti-proliferative, and

antioxidant applications.[6]

The specific combination of a carboxylic acid at the 2-position and a methoxy group at the 4'-

position in 2-(4-Methoxyphenyl)benzoic acid provides a unique three-dimensional structure

and electronic profile that could be explored for novel biological activities.

Mandatory Visualizations
The following diagrams illustrate the key chemical and logical processes relevant to the study

of 2-(4-Methoxyphenyl)benzoic acid.
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Suzuki-Miyaura Catalytic Cycle for Synthesis

Pd(0)L₂
(Active Catalyst)
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Addition
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  Catalyst
  Regeneration
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(Product)

Ar¹-X
(2-Bromobenzoic acid)
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(4-Methoxyphenylboronic acid)
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Experimental Workflow: Synthesis and Purification

Synthesis

Workup & Purification

>
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2-Bromobenzoic Acid,

4-Methoxyphenylboronic Acid,
Pd Catalyst, Base

Add Degassed Solvent
(e.g., Dioxane/Water)

Heat to Reflux
under Inert Atmosphere

Monitor by TLC/LC-MS
(4-24h)

Cool & Remove Solvent

 Reaction
 Complete 

Acid-Base Extraction

Precipitate with Acid
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Structure-Activity Relationship (SAR) Concept

Biphenyl Carboxylic Acid Scaffold

2-(4-Methoxyphenyl)benzoic acid

Modify R₁

(e.g., -COOH position)
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 Synthesis
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(e.g., -OCH₃ group)
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 Synthesis

Add New Groups (R₃)
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 Synthesis

Biological Activity
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 Optimize Lead
 Compound

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b106572#physical-and-chemical-properties-of-2-4-
methoxyphenyl-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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